3-Cyclohexylphenol

Catalog No.
S702569
CAS No.
1943-95-9
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclohexylphenol

CAS Number

1943-95-9

Product Name

3-Cyclohexylphenol

IUPAC Name

3-cyclohexylphenol

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2

InChI Key

WFKNYMUYMWAGCV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC(=CC=C2)O

Canonical SMILES

C1CCC(CC1)C2=CC(=CC=C2)O

3-Cyclohexylphenol is an organic compound classified as a cyclohexylphenol, characterized by a phenolic ring with a cyclohexyl group attached at the third position. Its molecular formula is C₁₂H₁₆O, and it features both a hydroxyl group (-OH) and a cyclohexane moiety, resulting in unique chemical properties that make it valuable in various industrial applications .

The chemical reactivity of 3-cyclohexylphenol primarily involves electrophilic aromatic substitution reactions due to the presence of the hydroxyl group, which activates the aromatic ring. This compound can undergo alkylation reactions, particularly with cyclohexene or cyclohexanol, facilitated by acid catalysts such as aluminum chloride or solid acids like gamma-alumina .

In addition to alkylation, 3-cyclohexylphenol can participate in condensation reactions and can be transformed into derivatives such as cyclohexyl phenyl ether through etherification processes.

Several methods exist for synthesizing 3-cyclohexylphenol:

  • Alkylation of Phenol: This method involves the reaction of phenol with cyclohexene in the presence of acid catalysts. Supercritical carbon dioxide has been employed as a reaction medium to enhance yields and selectivity .
  • Hydroalkylation: This approach utilizes cyclohexanol or cyclohexene as alkylating agents under specific catalytic conditions, often yielding high conversion rates .
  • One-Pot Synthesis: A tandem catalytic system involving Raney Nickel and zeolite catalysts can facilitate the direct synthesis of cyclohexylphenols from phenolic compounds.

3-Cyclohexylphenol serves various industrial purposes:

  • Intermediate in Dyes: It is utilized in dye manufacturing processes due to its reactive aromatic structure.
  • Resin Production: The compound is also employed as an intermediate in synthesizing resins.
  • Pharmaceuticals: It plays a role in producing certain pharmaceutical drugs.
  • Synthesis of Cyclohexyl Phenyl Ether: It is used as a precursor for synthesizing cyclohexyl phenyl ether, which has further applications in chemical manufacturing .

While specific interaction studies on 3-cyclohexylphenol are scarce, its structural similarities to other phenolic compounds suggest it may exhibit comparable interaction profiles with biological systems. Research into related compounds indicates potential interactions with enzymes and receptors, which may lead to therapeutic applications or toxicity assessments .

Several compounds share structural similarities with 3-cyclohexylphenol. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-CyclohexylphenolCyclohexylphenolSubstituent at the second position; different reactivity profile.
4-CyclohexylphenolCyclohexylphenolSubstituent at the fourth position; used in similar applications.
CyclohexanolAlcoholPrecursor for alkylation reactions; lacks aromaticity.
Cyclohexyl Phenyl EtherEtherDerived from 3-cyclohexylphenol; used in various chemical processes.

3-Cyclohexylphenol is unique due to its specific position of substitution on the phenolic ring, influencing its chemical reactivity and applications compared to other cyclohexylphenols. Its synthesis methods and potential biological activities further distinguish it within its class .

XLogP3

4.1

Other CAS

70561-22-7
1943-95-9

Wikipedia

3-Cyclohexylphenol

General Manufacturing Information

Phenol, 3-cyclohexyl-: INACTIVE
Phenol, 3(or 4)-cyclohexyl-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types